molecular formula C11H15N3O3 B7536573 (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid

Cat. No.: B7536573
M. Wt: 237.25 g/mol
InChI Key: YZLFJMJBMNPNTD-QMMMGPOBSA-N
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Description

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is a compound that features a pyrazine ring attached to an amino acid backbone

Properties

IUPAC Name

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(2)5-8(11(16)17)14-10(15)9-6-12-3-4-13-9/h3-4,6-8H,5H2,1-2H3,(H,14,15)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLFJMJBMNPNTD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid typically involves the coupling of a pyrazine derivative with an amino acid. One common method involves the use of pyrazine-2-carboxylic acid, which is reacted with an amino acid derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while substitution reactions may introduce new functional groups onto the molecule .

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for further research in biochemical pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound can be used in the production of various chemical products. Its unique properties make it suitable for applications in materials science and other industrial processes .

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a pyrazine ring with an amino acid backbone.

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